![molecular formula C11H19Cl B15254575 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B15254575.png)
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane. The compound is characterized by the presence of a chloromethyl group and a propyl group attached to the bicyclic framework. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-propylbicyclo[2.2.1]heptane. One common method is the reaction of 2-propylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position . The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as catalytic hydrogenation and distillation for purification .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can yield hydrocarbons with different degrees of saturation.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, ketones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane
- 2-(Chloromethyl)bicyclo[2.2.1]heptane
- 2-(Chloromethyl)-2-(2-methylpropyl)bicyclo[2.2.1]heptane
Uniqueness
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a propyl group, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-propylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h9-10H,2-8H2,1H3 |
InChI Key |
SGOKRRIZWQYFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CCC1C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


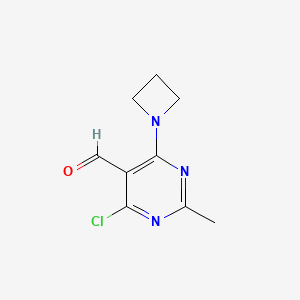

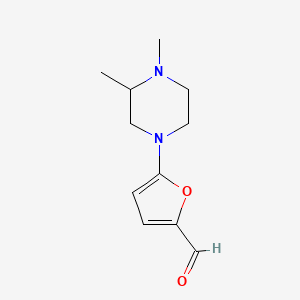

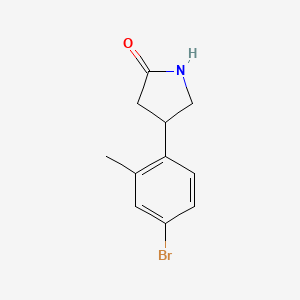
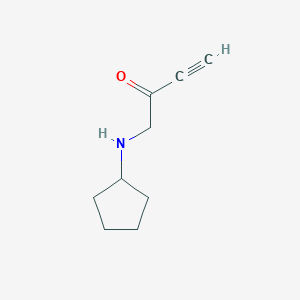
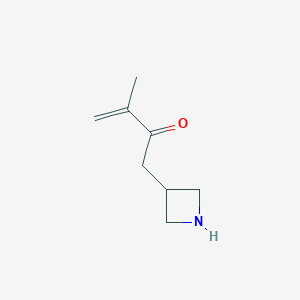
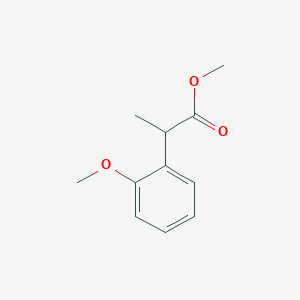
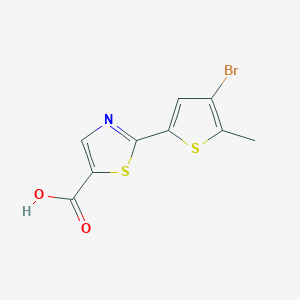
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
![Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15254568.png)
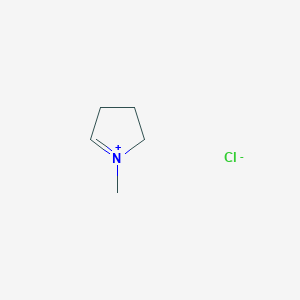

![N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B15254572.png)
